4-(Oxetan-3-yl)piperidine Hemioxalate

CAS No.: 1257294-01-1; 1394319-81-3; 1523606-46-3

Cat. No.: VC6445259

Molecular Formula: C18H32N2O6

Molecular Weight: 372.462

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257294-01-1; 1394319-81-3; 1523606-46-3 |

|---|---|

| Molecular Formula | C18H32N2O6 |

| Molecular Weight | 372.462 |

| IUPAC Name | oxalic acid;4-(oxetan-3-yl)piperidine |

| Standard InChI | InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |

| Standard InChI Key | QNRCCNUCCUODHO-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

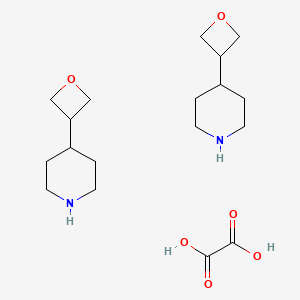

4-(Oxetan-3-yl)piperidine hemioxalate is a salt composed of a 4-(oxetan-3-yl)piperidine cation and a hemioxalate anion. The IUPAC name, oxalic acid;4-(oxetan-3-yl)piperidine, reflects this ionic pairing . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Numbers | 1257294-01-1, 1394319-81-3, 1523606-46-3 | |

| Molecular Formula | C₁₈H₃₂N₂O₆ | |

| Molecular Weight | 372.462 g/mol | |

| SMILES | C1CNCCC1C2COC2.C1CNC | |

| InChI Key | QNRCCNUCCUODHO-UHFFFAOYSA-N |

The oxetane ring (a four-membered cyclic ether) introduces steric strain, enhancing reactivity, while the piperidine moiety provides a nitrogen-containing scaffold amenable to derivatization .

Spectral and Physicochemical Characteristics

Though specific spectral data (e.g., NMR, IR) are unavailable in public sources, the compound’s hemioxalate form suggests strong hydrogen-bonding networks, inferred from its crystalline solid state. The oxalic acid component lowers solubility in nonpolar solvents, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for dissolution .

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis of 4-(oxetan-3-yl)piperidine hemioxalate proceeds through two primary stages:

-

Formation of 4-(Oxetan-3-yl)piperidine:

-

Piperidine is functionalized at the 4-position via nucleophilic substitution or coupling reactions with oxetane-3-yl precursors.

-

Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance yield and regioselectivity.

-

-

Salt Formation with Oxalic Acid:

-

The free base is treated with oxalic acid in a stoichiometric ratio to precipitate the hemioxalate salt.

-

Recrystallization from ethanol/water mixtures achieves ≥97% purity.

-

Reactivity and Stability

The compound’s reactivity is dominated by:

-

Oxetane Ring Opening: Under acidic or nucleophilic conditions, the strained oxetane may undergo ring-opening reactions, forming ether or ester derivatives .

-

Piperidine Functionalization: The secondary amine in piperidine participates in alkylation, acylation, or Schiff base formation.

Stability studies indicate that the compound degrades above 200°C, with hygroscopicity requiring anhydrous storage .

Applications in Pharmaceutical Research

Drug Discovery and Medicinal Chemistry

The compound’s structural motifs align with trends in small-molecule drug design:

-

Oxetane as a Bioisostere: The oxetane ring often replaces carbonyl groups or tert-butyl moieties to improve solubility and metabolic stability .

-

Piperidine as a Scaffold: Piperidine derivatives are prevalent in CNS drugs (e.g., analgesics, antipsychotics) due to their blood-brain barrier permeability.

| Hazard Category | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use fume hood; avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves |

| Respiratory Irritation | H335 | Use NIOSH-approved respirator |

Occupational Exposure Limits

The occupational exposure band (OEB) rating is E, mandating airborne concentration limits ≤0.01 mg/m³ . Engineering controls (e.g., closed-system processing) are critical to minimizing exposure .

| Supplier | Purity | Lead Time | Bulk Pricing |

|---|---|---|---|

| Apollo Scientific | 97% | 4–6 weeks | Volume discounts |

| Manchester Organics | 97% | 6 weeks | Negotiable |

Regulatory Compliance

The compound is labeled “For research use only”, excluding human or veterinary applications . International shipping requires compliance with IATA/ADR regulations for toxic solids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume